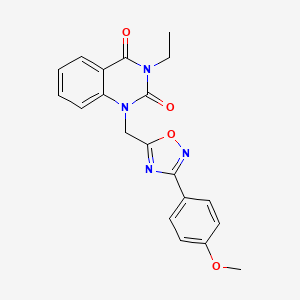

3-ethyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazoline-2,4-dione derivatives have garnered significant interest due to their diverse pharmacological properties. The compound "3-ethyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a complex molecule that likely shares some of the characteristics of the quinazoline-2,4-diones described in the provided papers. These compounds have been isolated from natural sources, such as Mexican Zanthoxylum species, and have been synthesized for their potential biological activities .

Synthesis Analysis

The synthesis of quinazoline-2,4-dione derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of ten quinazolinediones has been reported, with some derived from seed husks of Mexican Zanthoxylum species . Additionally, the synthesis of related compounds, such as pyrrolo[1,2-a]quinazoline derivatives, involves the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with different amines under acidic conditions . These methods could potentially be adapted to synthesize the compound .

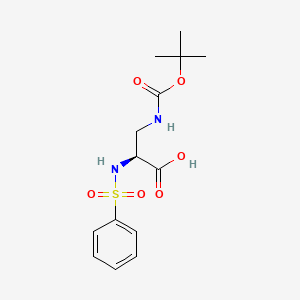

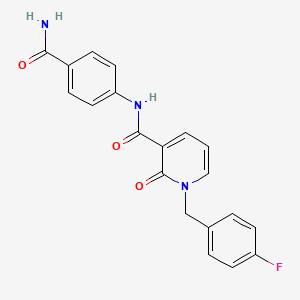

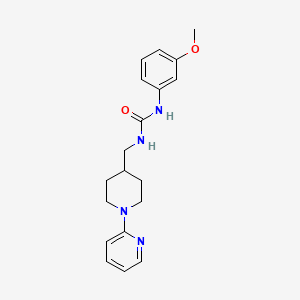

Molecular Structure Analysis

The molecular structure of quinazoline-2,4-dione derivatives is characterized by the presence of a quinazoline ring system, which can be further modified with various substituents. The compound of interest would have an oxadiazole ring and a methoxyphenyl group attached to the quinazoline core. The structure of such compounds is typically confirmed using spectroscopic methods such as UV, IR, and NMR .

Chemical Reactions Analysis

Quinazoline-2,4-dione derivatives can undergo various chemical reactions, including biotransformation when administered in vivo. For example, 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione undergoes S-methylation, sulfoxidation, and ring-hydroxylation, leading to several metabolites . These reactions are indicative of the potential metabolic pathways that the compound of interest might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-2,4-dione derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their pharmacological application. The biological activity of these compounds, such as antitumor and anti-monoamine oxidase activities, is also a critical aspect of their chemical properties . The compound "this compound" would likely exhibit similar properties, which could be explored for potential therapeutic uses.

properties

IUPAC Name |

3-ethyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c1-3-23-19(25)15-6-4-5-7-16(15)24(20(23)26)12-17-21-18(22-28-17)13-8-10-14(27-2)11-9-13/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRAMPYIEKDBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide](/img/structure/B3020097.png)

![2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide](/img/structure/B3020102.png)

![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B3020104.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3020113.png)